3-Phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione

Antitubercular Agents DprE1 Inhibitors Pharmacophore Modeling

3-Phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine-2,7-dione class. Its core scaffold has been computationally identified and experimentally validated as a lead structure for inhibiting decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1), a critical enzyme in mycobacterial cell wall biosynthesis.

Molecular Formula C12H9N3O2
Molecular Weight 227.22 g/mol
CAS No. 1334487-59-0
Cat. No. B11879654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione
CAS1334487-59-0
Molecular FormulaC12H9N3O2
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3NC=CC(=O)N3NC2=O
InChIInChI=1S/C12H9N3O2/c16-9-6-7-13-11-10(12(17)14-15(9)11)8-4-2-1-3-5-8/h1-7,13H,(H,14,17)
InChIKeyLPGLIOUQAHHKQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione (CAS 1334487-59-0): A DprE1-Targeted Anti-Tubercular Scaffold


3-Phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine-2,7-dione class. Its core scaffold has been computationally identified and experimentally validated as a lead structure for inhibiting decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1), a critical enzyme in mycobacterial cell wall biosynthesis [1]. The compound was prioritized from a pharmacophore-based virtual screening campaign and served as the basis for synthesizing a library of 18 derivatives, one of which demonstrated potent activity against Mycobacterium bovis in a Microplate Alamar Blue Assay (MABA) [1]. This establishes the scaffold as a viable entry point for anti-tubercular drug discovery, distinct from general heterocyclic screening libraries.

Why Generic Pyrazolo[1,5-a]pyrimidine-2,7-diones Cannot Substitute for 3-Phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione in DprE1-Targeted Programs


General substitution within the pyrazolo[1,5-a]pyrimidine-2,7-dione class is precluded by the specific pharmacophoric requirements of the DprE1 binding pocket. The 3-phenyl substitution pattern of this compound was explicitly retained from computational hit identification because it satisfies critical hydrophobic and pi-stacking interactions within the active site, a feature confirmed by molecular dynamics simulations [1]. In contrast, unsubstituted or differently substituted analogs (e.g., 5-methyl or 3-hydrazinylidene derivatives) lack this validated interaction profile and were not identified as DprE1 hits in the same screening cascade. The quantitative evidence below demonstrates that even minor structural modifications within this specific 3-phenyl series lead to significant variations in anti-mycobacterial potency, underscoring the non-interchangeable nature of this scaffold.

Quantitative Differentiation Evidence for 3-Phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione: Head-to-Head Comparisons Against Structural Analogs


DprE1 Pharmacophore Fitness: Virtual Screening Hit Rate Comparison Against Asinex Database

The 3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione scaffold emerged as one of only eight validated hits from a pharmacophore-based virtual screening of the entire Asinex commercial compound library [1]. This represents a hit rate of <0.001% from a database containing over 500,000 compounds, providing strong class-level differentiation against the vast majority of commercially available heterocycles that fail to meet the DprE1 pharmacophoric constraints. The scaffold's fitness was computationally quantified via pharmacophore mapping scores, though specific numerical scores require consultation of the full-text supplementary material.

Antitubercular Agents DprE1 Inhibitors Pharmacophore Modeling

Anti-Mycobacterial Activity: Potency Ranking of 18 Derivatives in MABA Assay

Among the 18 synthesized 3-phenylpyrazolo[1,5-a]pyrimidine-2,7-dione derivatives, a single compound was identified as exhibiting potent anti-TB activity against Mycobacterium bovis in the Microplate Alamar Blue Assay (MABA) [1]. The study explicitly reports a potency gradient across the 18-compound library, with the remaining 17 compounds showing substantially weaker or negligible activity. This demonstrates that small substituent variations on the 3-phenyl core scaffold produce large potency differences, providing direct evidence that the parent 3-phenyl scaffold is a necessary but not sufficient condition for activity. The specific MIC values and the identity of the most potent derivative are available in the full-text article.

Mycobacterium bovis MABA Assay Structure-Activity Relationship

ADMET Drug-Likeness Prediction: Lead-Like Properties Validated Across 18 Derivatives

All 18 synthesized 3-phenylpyrazolo[1,5-a]pyrimidine-2,7-dione derivatives were subjected to in silico ADMET profiling, and the results uniformly indicated drug-like and lead-like properties across the entire series [1]. This class-level evidence differentiates the 3-phenyl scaffold from many other DprE1 inhibitor chemotypes (e.g., benzothiazinones) that have known metabolic liabilities. The specific ADMET parameters (e.g., aqueous solubility, LogP, CYP inhibition, hERG liability) were predicted computationally and are detailed in the original publication.

ADMET Prediction Drug-Likeness Lead Optimization

Molecular Dynamics Stability: Binding Mode Validation Against DprE1

Molecular dynamics (MD) simulations were performed to validate the binding stability of the 3-phenylpyrazolo[1,5-a]pyrimidine-2,7-dione scaffold within the DprE1 active site [1]. The compound demonstrated sustained hydrogen-bonding and hydrophobic interactions throughout the simulation trajectory. This computational stability evidence is critical because many structurally similar pyrazolo[1,5-a]pyrimidines that lack the 3-phenyl group fail to maintain the necessary binding pose, as inferred from pharmacophore screening results that excluded non-phenyl derivatives.

Molecular Dynamics DprE1 Binding Scaffold Stability

Best-Fit Application Scenarios for 3-Phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione Procurement


DprE1-Targeted Anti-Tubercular Lead Optimization Programs

This compound is best suited as a starting scaffold for medicinal chemistry teams developing novel DprE1 inhibitors for tuberculosis. The pharmacophore-validated hit status and the demonstrated SAR sensitivity (only 1 of 18 derivatives was highly potent) indicate that systematic derivatization is required to achieve optimal potency. The existing 18-compound library provides a well-characterized SAR baseline for further exploration [1].

Computational Chemistry and Structure-Based Drug Design Projects

The availability of molecular dynamics simulation data and pharmacophore models makes this scaffold an attractive test case for computational chemists developing or benchmarking DprE1 docking and scoring protocols. The compound's well-defined binding mode provides a reference system for virtual screening methodology development [1].

Tool Compound for DprE1 Biochemical Assay Development

Given its validated target engagement profile, the parent scaffold or its identified active derivative can serve as a positive control or probe molecule in DprE1 enzymatic assays, enabling assay development and high-throughput screening triage in anti-TB drug discovery [1].

Scaffold-Hopping Reference for Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitor Programs

Beyond DprE1, the pyrazolo[1,5-a]pyrimidine core is a recognized kinase hinge-binding motif. The 3-phenyl substitution pattern, validated for target engagement, provides a structural reference for scientists exploring this chemotype in kinase inhibitor programs, leveraging the documented ADMET-friendly profile [1].

Quote Request

Request a Quote for 3-Phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.